

Technical Support Center: LX2761 Dose-Response Optimization in Mice

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Compound of Interest

Compound Name: LX2761

Cat. No.: B15571696

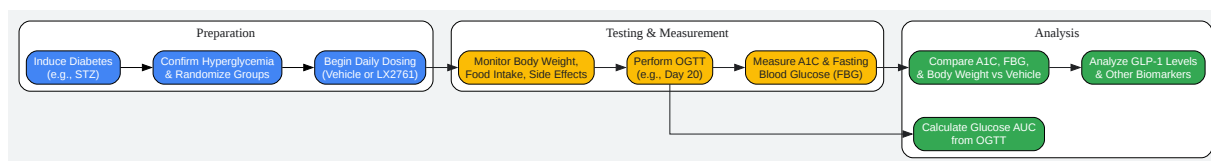
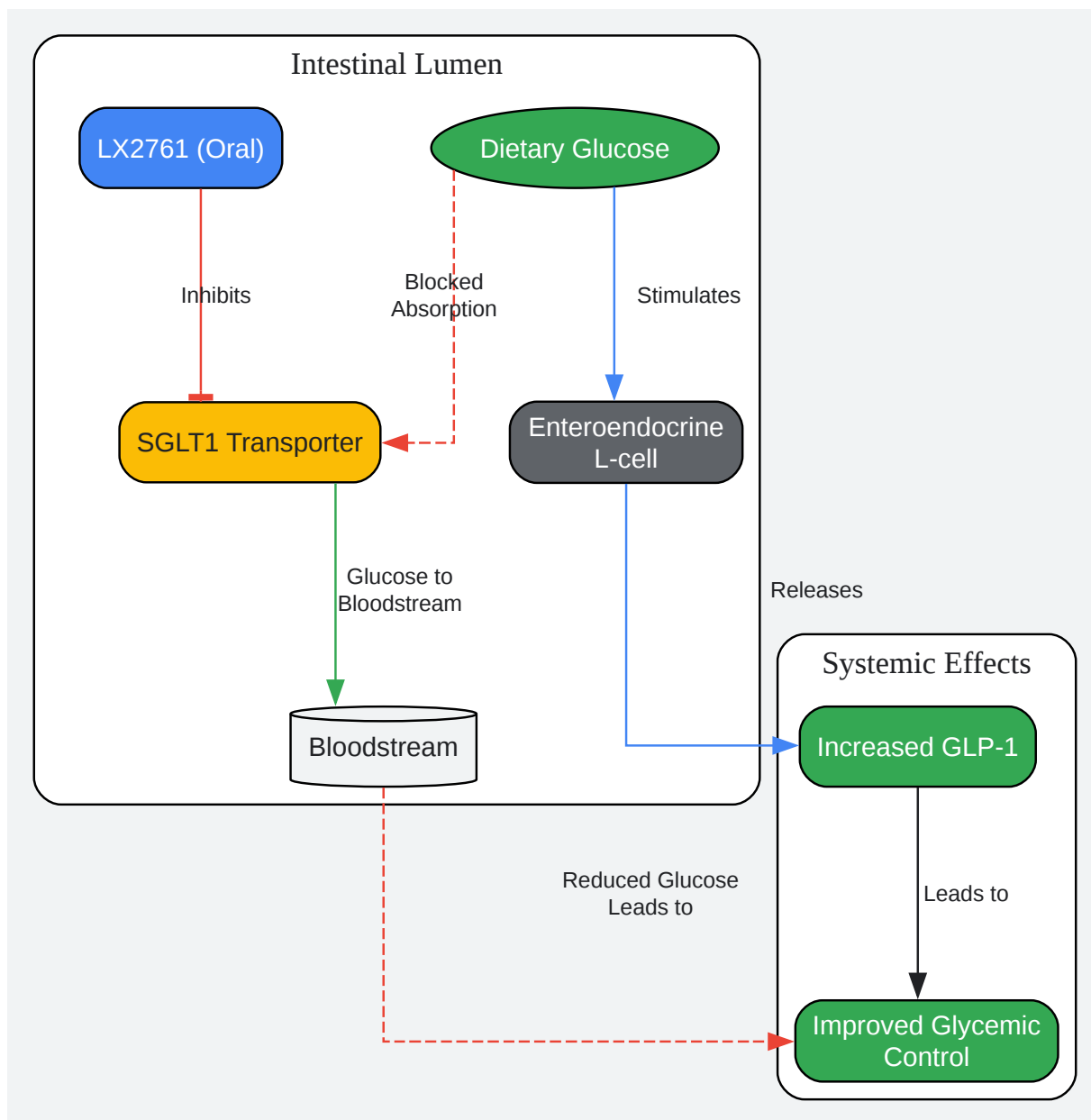
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **LX2761** in murine dose-response studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **LX2761** and what is its primary mechanism of action?

A1: **LX2761** is a potent, orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1).[1][2][3] It is designed to be restricted to the intestinal lumen, where it blocks SGLT1.[1][4][5] This inhibition delays and reduces intestinal glucose absorption.[4] A key secondary effect of this mechanism is the increased release of glucagon-like peptide-1 (GLP-1).[1][4] Unlike dual SGLT1/SGLT2 inhibitors, **LX2761** is designed for minimal systemic absorption to avoid significant inhibition of SGLT2 in the kidneys.[4]



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References

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